1-Benzylpyrrolidine-2-carboxamide
Description
1-Benzylpyrrolidine-2-carboxamide is a chiral pyrrolidine derivative with the molecular formula C₁₂H₁₆N₂O (MW: 204.27) . Its enantiomers, such as (R)- and (S)- configurations, serve as critical intermediates in asymmetric synthesis. The (S)-enantiomer, (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (CAS: 96293-17-3; MW: 384.48), is widely employed in Ni(II)-Schiff base complexes for synthesizing non-proteinogenic α-amino acids, which are pivotal in medicinal chemistry and positron emission tomography (PET) radiotracer development . These complexes enable stereospecific reactions under mild conditions, making them indispensable in chiral auxiliaries and catalytic systems .
Properties
IUPAC Name |
1-benzylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-12(15)11-7-4-8-14(11)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZQAONWQPHCPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Stereoisomers and Enantiomers
- (R)-1-Benzylpyrrolidine-2-carboxamide (CAS: 114883-84-0): The R-enantiomer shares identical molecular weight and formula but exhibits distinct stereochemical properties. It is used in asymmetric catalysis but demonstrates lower prevalence in literature compared to the S-enantiomer .
- (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide hydrochloride (CAS: 147959-98-6): This hydrochloride derivative (MW: 420.93) enhances solubility and stability for laboratory use. Its safety profile includes hazards such as H302 (harmful if swallowed) and H315 (skin irritation) .
Structural Derivatives and Dimeric Forms
- (2S,20S)-N,N'-(Iminomethylene)bis(1-benzylpyrrolidine-2-carboxamide) (MW: ~440.5): A dimeric derivative synthesized via CDI-mediated coupling. It forms extensive hydrogen-bonded architectures, enhancing catalytic activity in guanidine-based organocatalysis .
- Ni(II) Complexes with Substituent Variations: Introducing tert-butyl or pentamethylbenzyl groups to the benzyl moiety improves steric hindrance, optimizing stereoselectivity in α-methyl amino acid synthesis . For example, substituting the benzyl group with -C(CH₃)₃ reduces Ni–N bond distances by ~0.022 Å, enhancing catalytic efficiency .
Functional Group Modifications
- Benzyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate (CAS: 1352499-04-7): Incorporates a pyridinyl group, altering electronic density and solubility. Used in pharmaceutical intermediates .
- (S)-Benzyl 2-((2-amino-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate: Features a carbamoyl-ethyl group, expanding applications in peptidomimetics .
Structural Insights from Crystallography
- Crystal Structure : The title compound (C₂₅H₂₄N₂O₂) crystallizes in the orthorhombic P2₁2₁2₁ space group. Intramolecular N–H⋯O hydrogen bonds stabilize its conformation, with a dihedral angle of 59.10° between benzoyl rings .
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